molecular formula C4H6Cl4OSi B14527885 4-(Trichlorosilyl)butanoyl chloride CAS No. 62581-57-1

4-(Trichlorosilyl)butanoyl chloride

Cat. No.: B14527885
CAS No.: 62581-57-1
M. Wt: 240.0 g/mol
InChI Key: JEAOOCCAXWGSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[The following is a generic template. All details require verification from specialized chemical databases or supplier specifications.] Introduction: 4-(Trichlorosilyl)butanoyl chloride is a specialized organosilicon compound that features both a highly reactive acid chloride and a trichlorosilyl group. This unique bifunctional nature makes it a valuable building block in organic synthesis and materials science research. Research Applications: Its primary research value lies in its dual reactivity. The acid chloride group ( -C(=O)Cl ) readily undergoes nucleophilic substitution with alcohols, amines, and other nucleophiles to form esters, amides, and ketones. Concurrently, the trichlorosilyl group ( -SiCl₃ ) can undergo hydrolysis, condensation, or form bonds with oxide surfaces, making it an excellent anchor for surface functionalization. Potential research applications include serving as a key intermediate in the synthesis of silicon-containing polymers, creating novel silane coupling agents, and fabricating functionalized surfaces for chromatography or sensor technology. Handling and Safety: This compound is highly moisture-sensitive and may react violently with water, releasing hydrogen chloride gas . It must be handled under an inert atmosphere, such as nitrogen or argon, using standard Schlenk-line or glovebox techniques. Appropriate personal protective equipment (PPE) including acid-resistant gloves, goggles, and a lab coat is essential. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Regulatory Information: This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

CAS No.

62581-57-1

Molecular Formula

C4H6Cl4OSi

Molecular Weight

240.0 g/mol

IUPAC Name

4-trichlorosilylbutanoyl chloride

InChI

InChI=1S/C4H6Cl4OSi/c5-4(9)2-1-3-10(6,7)8/h1-3H2

InChI Key

JEAOOCCAXWGSFF-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)Cl)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of γ-Butyrolactone Derivatives

Patent CN108863767A describes the use of γ-butyrolactone with BTC in the presence of amine-intercalated catalysts to produce 4-chlorobutanoyl chloride at yields exceeding 90%. The catalyst, derived from aluminum dihydrogen tripolyphosphate and organic amines (e.g., methylamine or pyridine), facilitates efficient chlorination at 80–120°C. A similar approach could be hypothesized for 4-(trichlorosilyl)butanoyl chloride by substituting BTC with trichlorosilane (HSiCl₃) or silyl chloride reagents.

Silylation of Butanoyl Chloride Intermediates

An alternative route involves the silylation of 4-chlorobutanoyl chloride. For instance, reacting 4-chlorobutanoyl chloride with trichlorosilane in the presence of a Lewis acid catalyst (e.g., AlCl₃) may yield the desired product. This method parallels the synthesis of other silylated acyl chlorides, where silicon electrophiles selectively target terminal chlorides under controlled conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Ortho-dichlorobenzene and toluene are commonly used in chlorination reactions due to their high boiling points and compatibility with acidic catalysts. For silylation steps, non-polar solvents like hexane may prevent premature hydrolysis of trichlorosilane. Temperature optimization (60–120°C) is essential to balance reaction rate and byproduct formation.

Catalyst Design and Recovery

The intercalated amine catalysts described in CN108863767A demonstrate recyclability across multiple batches without significant loss in activity. For silylation, zinc-based catalysts or supported ionic liquids could enhance selectivity. Patent CN104592001A emphasizes the role of mixed CuO/ZnO catalysts in improving yield and purity during chlorination, a principle extendable to silicon-based systems.

Purification and Byproduct Management

Vacuum Distillation and Fractionation

Post-reaction purification typically involves vacuum distillation to isolate the target compound. For this compound, fractional distillation at 105–112°C (50 mmHg) effectively separates it from unreacted silanes or chlorinated byproducts.

Waste Valorization

CN104592001A highlights the conversion of exhaust gases (e.g., HCl and SO₂) into marketable byproducts like 30% hydrochloric acid. In silylation processes, silicon-containing residues could be repurposed for silicone polymer production, aligning with circular economy principles.

Comparative Analysis of Methodologies

Parameter Chlorination (CN108863767A) Hypothetical Silylation
Catalyst Amine-intercalated AlPO₄ Lewis acids (AlCl₃, ZnCl₂)
Yield 90–95% Estimated 70–85%
Reaction Time 2–4 hours 4–6 hours
Byproducts SO₂, HCl SiCl₄, HCl
Purification Method Vacuum distillation Fractional distillation

Chemical Reactions Analysis

Types of Reactions

4-(Trichlorosilyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form butanoic acid and trichlorosilanol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

    Oxidation Products: Silanols and carboxylic acids are common oxidation products.

    Reduction Products: Silanes and alcohols are typical reduction products.

Scientific Research Applications

4-(Trichlorosilyl)butanoyl chloride has a wide range of applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or immobilization.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-(Trichlorosilyl)butanoyl chloride involves the reactivity of the trichlorosilyl group and the butanoyl chloride group. The trichlorosilyl group can undergo nucleophilic substitution, while the butanoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the trichlorosilyl group, which enhances the electrophilicity of the butanoyl chloride group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-chlorobutanoyl chloride with two structurally similar compounds: 4-(4-bromophenyl)butanoyl chloride (CAS 6628-03-1) and 4-tosylbutanoyl chloride (CAS 1706460-77-6). Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparison

Property 4-Chlorobutanoyl Chloride 4-(4-Bromophenyl)butanoyl Chloride 4-Tosylbutanoyl Chloride
CAS No. 4635-59-0 6628-03-1 1706460-77-6
Molecular Formula C₄H₆Cl₂O C₁₀H₁₀BrClO C₁₁H₁₃ClO₃S
Molecular Weight 157.00 g/mol 261.54 g/mol 260.74 g/mol
Substituent γ-chloro 4-bromophenyl at terminal carbon Tosyl (p-toluenesulfonyl) group
Boiling Point Not reported Not reported 423.3 ± 45.0 °C (760 Torr)
Key Observations:
  • Substituent Effects: The chloro group in 4-chlorobutanoyl chloride enhances electrophilicity at the carbonyl carbon, favoring reactions with nucleophiles like amines or alcohols . The tosyl group in 4-tosylbutanoyl chloride acts as a strong electron-withdrawing substituent, stabilizing negative charge during nucleophilic substitutions. Its bulky nature may also influence regioselectivity .
  • Molecular Weight and Complexity :

    • The bromophenyl and tosyl derivatives exhibit significantly higher molecular weights and structural complexity, impacting solubility and synthetic utility.

Physical Properties and Stability

  • 4-Chlorobutanoyl Chloride: Likely volatile and moisture-sensitive (common to acyl chlorides); requires anhydrous handling .
  • 4-Tosylbutanoyl Chloride: Higher boiling point (423°C) suggests thermal stability under high-temperature conditions .
  • Data on melting points and solubility for all compounds remain unreported in the provided sources.

Research and Industrial Relevance

  • 4-Chlorobutanoyl Chloride: Valued for cost-effective scalability in drug synthesis (e.g., prodrug activation) .
  • Bromophenyl Derivative : Emerging interest in photoredox catalysis for functionalizing its aryl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.